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Compound of Interest

Compound Name: Fensulfothion oxon

Cat. No.: B121163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fensulfothion oxon, the oxygen analog of the organophosphorus insecticide fensulfothion, is

a potent neurotoxicant of significant interest in the fields of toxicology, environmental science,

and pharmacology. As the active metabolite, fensulfothion oxon is considerably more toxic

than its parent compound, primarily through its potent inhibition of acetylcholinesterase (AChE).

[1][2] This technical guide provides a comprehensive overview of the toxicological profile of

fensulfothion oxon, including its mechanism of action, metabolism, and toxicity across various

endpoints. The information is presented to support research, risk assessment, and the

development of potential therapeutic interventions.

Physicochemical Properties
Property Value Reference

IUPAC Name
diethyl (4-methylsulfinylphenyl)

phosphate
Smolecule

CAS Number 6552-21-2 Smolecule

Molecular Formula C₁₁H₁₇O₅PS Smolecule

Molecular Weight 292.29 g/mol Smolecule
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Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for fensulfothion oxon is the irreversible inhibition of

acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the

neurotransmitter acetylcholine in cholinergic synapses.[1][2] This inhibition leads to an

accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors

and subsequent cholinergic crisis.[1] The clinical manifestations of this overstimulation include

tremors, convulsions, respiratory distress, and ultimately, death.[2] Fensulfothion oxon is a

significantly more potent AChE inhibitor than its parent compound, fensulfothion.[1]
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Mechanism of Acetylcholinesterase Inhibition by Fensulfothion Oxon.

Metabolism
Fensulfothion is a phosphorothioate, which is metabolically activated to its highly toxic oxon

form by cytochrome P450 (CYP) enzymes in the liver.[2][3] This bioactivation involves oxidative

desulfuration, where the sulfur atom is replaced by an oxygen atom. While specific CYP

isozymes responsible for fensulfothion metabolism are not extensively documented, in other

organophosphates like chlorpyrifos and parathion, CYP2B6 and CYP2C19 have been identified

as major players in this process.[3]
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Detoxification of fensulfothion oxon can occur through hydrolysis by paraoxonases (PONs),

which are esterases found in the plasma and liver.
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Metabolic pathway of Fensulfothion to Fensulfothion Oxon.

Toxicological Data
Acute Toxicity
Fensulfothion and its metabolites are highly toxic. The oxon form is generally more toxic than

the parent compound.

Table 1: Acute Toxicity of Fensulfothion and its Metabolites in Rats
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Compound Route Sex LD₅₀ (mg/kg) Reference

Fensulfothion Oral Male 4 [4]

Fensulfothion Oral Female 1.8 [4]

Fensulfothion Dermal Male 14-30 [4]

Fensulfothion Dermal Female 3.5-3.0 [4]

Fensulfothion

Oxon
Intraperitoneal Male 1.53 [1]

Fensulfothion

Oxon
Intraperitoneal Female - [1]

Fensulfothion

Sulfone
Intraperitoneal Male 2.2 [1]

Fensulfothion

Oxon Sulfone
Intraperitoneal Male 1.25 [1]

Table 2: Acute Inhalation Toxicity of Fensulfothion in Rats

Duration LC₅₀ (mg/m³) Reference

1 hour 113 [4]

4 hours 29.5 [4]

Acetylcholinesterase Inhibition
Table 3: In Vitro Acetylcholinesterase Inhibition

Compound Enzyme Source I₅₀ (M) Reference

Fensulfothion Oxon Rat Brain 5.4 x 10⁻⁴ [1]

Fensulfothion Rat Brain 3 x 10⁻⁴ [1]
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Note: The I₅₀ value for fensulfothion is likely influenced by its in vitro conversion to the more

active oxon form.

Chronic, Reproductive, and Developmental Toxicity
Data specific to fensulfothion oxon for chronic, reproductive, and developmental toxicity are

limited. Studies are primarily conducted with the parent compound, fensulfothion. The No-

Observed-Adverse-Effect-Level (NOAEL) for cholinesterase inhibition in subchronic feeding

studies with fensulfothion is reported to be 1 ppm in the diet for both dogs and cats.[4] In a

three-generation reproduction study in rats, fensulfothion did not show reproductive toxicity at

the doses tested.[1] Similarly, no embryotoxic or teratogenic effects were observed in rabbits.

[1]

Genotoxicity and Carcinogenicity
There is limited specific data on the genotoxicity and carcinogenicity of fensulfothion oxon.

Studies on the parent compound, fensulfothion, have shown no evidence of mutagenic effects

in mice.[4]

Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's
Method)
This colorimetric assay is widely used to determine the inhibitory potential of compounds on

AChE activity.
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Experimental Workflow
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Workflow of the in vitro Acetylcholinesterase Inhibition Assay.

Protocol Outline:

Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound

(fensulfothion oxon), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

Incubation: Pre-incubate the acetylcholinesterase enzyme with various concentrations of

fensulfothion oxon for a defined period to allow for inhibition to occur.

Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB to the enzyme-

inhibitor mixture.

Measurement: Monitor the change in absorbance at 412 nm over time using a

spectrophotometer. The rate of color change is proportional to the AChE activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of fensulfothion
oxon and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition

of enzyme activity).
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Acute Oral Toxicity Study (Up-and-Down Procedure -
OECD Guideline 425)
This method is used to determine the acute oral toxicity (LD₅₀) of a substance.

Protocol Outline:

Animal Selection: Use a small number of animals (typically rats or mice) of a single sex.

Dose Administration: Administer a single oral dose of the test substance to one animal.

Observation: Observe the animal for signs of toxicity and mortality over a period of 14 days.

Dose Adjustment:

If the animal survives, the next animal is given a higher dose.

If the animal dies, the next animal is given a lower dose.

LD₅₀ Estimation: Continue this sequential dosing until enough data is collected to calculate

the LD₅₀ using statistical methods.

Three-Generation Reproduction Study (Adapted from
OECD Guideline 416)
This study design evaluates the effects of a substance on reproductive performance over

multiple generations.

Protocol Outline:

Parental Generation (F0): Male and female animals are administered the test substance for

a pre-mating period and through mating, gestation, and lactation.

First Filial Generation (F1): Offspring from the F0 generation are selected to become the

parents of the F2 generation and are exposed to the test substance from weaning through

their reproductive cycle.
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Second Filial Generation (F2): Offspring from the F1 generation are similarly selected and

exposed to produce the F3 generation.

Endpoints Evaluated: Mating performance, fertility, gestation length, litter size, pup viability,

growth, and survival are assessed in each generation. Gross and histopathological

examinations of reproductive organs are also performed.

Conclusion
Fensulfothion oxon is a highly toxic metabolite of the insecticide fensulfothion, exerting its

primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase. Its

formation via metabolic activation by cytochrome P450 enzymes highlights the importance of

understanding the metabolic fate of parent organophosphorus compounds. While

comprehensive toxicological data specifically for fensulfothion oxon is limited in some areas,

the available information, combined with data from its parent compound, provides a strong

basis for risk assessment and further research. The experimental protocols outlined in this

guide offer standardized methods for evaluating the neurotoxic and other potential adverse

effects of this and similar compounds. This in-depth technical guide serves as a valuable

resource for professionals in toxicology, drug development, and environmental science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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